molecular formula C7H13NO3 B171637 3-Morpholinopropanoic acid CAS No. 4497-04-5

3-Morpholinopropanoic acid

Cat. No.: B171637
CAS No.: 4497-04-5
M. Wt: 159.18 g/mol
InChI Key: YUYHRSGXZZVNMS-UHFFFAOYSA-N
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Description

3-Morpholinopropanoic acid (CAS: 4497-04-5) is a carboxylic acid derivative featuring a morpholine ring linked to a propanoic acid backbone. Its molecular formula is C₇H₁₃NO₃, with a SMILES notation of C1COCCN1CCC(=O)O and InChIKey YUYHRSGXZZVNMS-UHFFFAOYSA-N . The compound exhibits diverse applications in organic synthesis, particularly in amide coupling reactions to generate spirocyclic and heterocyclic derivatives (e.g., oxindole-based inhibitors) . Its collision cross-section (CCS) data, critical for mass spectrometry analysis, is summarized below:

Ion Type m/z CCS (Ų)
[M+H]⁺ 160.09682 134.2
[M+Na]⁺ 182.07876 143.7
[M-H]⁻ 158.08226 135.0

Data sourced from computational predictions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholinopropanoic acid typically involves the reaction of morpholine with acrylonitrile, followed by hydrolysis. The reaction conditions include:

    Step 1: Morpholine reacts with acrylonitrile in the presence of a base such as sodium hydroxide to form 3-(Morpholin-4-yl)propionitrile.

    Step 2: The nitrile group is then hydrolyzed to a carboxylic acid using acidic or basic hydrolysis, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reaction vessels: for the initial reaction between morpholine and acrylonitrile.

    Hydrolysis reactors: for converting the nitrile group to a carboxylic acid.

    Purification steps: such as crystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Morpholinopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The morpholine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

3-Morpholinopropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Morpholinopropanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include:

    Enzyme inhibition or activation: By binding to the active site or allosteric sites of enzymes.

    Receptor modulation: Interaction with cell surface receptors to influence cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

3-Morpholinopropanesulfonic Acid (MOPS)

  • Structure : Replaces the carboxylic acid group with a sulfonic acid (-SO₃H).
  • Key Differences: Acidity: Sulfonic acid (pKa ~7.2) is stronger than carboxylic acid (pKa ~4.7), making MOPS a superior buffer in physiological pH ranges . Applications: MOPS is widely used in biochemical assays (e.g., electrophoresis), whereas 3-morpholinopropanoic acid serves as a synthetic intermediate .

3-Phenylpropanoic Acid

  • Structure : Substitutes morpholine with a phenyl group.
  • Key Differences: Reactivity: The phenyl group enhances hydrophobicity and π-π stacking, favoring metal complexation and crystal formation . Biological Activity: 3-Phenylpropanoic acid derivatives are explored for antimicrobial properties, unlike morpholine-containing analogs .

Substituent Modifications

4-Chlorobenzoic Acid

  • Role in Synthesis: Used alongside this compound in amide coupling (HATU/DIPEA).
  • Divergent Products : Generates arylated intermediates (e.g., 4d) instead of spiro compounds (e.g., 4c), highlighting the morpholine group’s role in directing cyclization .

Amino Acid Derivatives (e.g., (S)-2-Amino-3-morpholinopropanoic Acid)

  • Structure: Incorporates an amino group (-NH₂) at the α-carbon.
  • Applications: Used in peptide synthesis and chiral building blocks, leveraging both morpholine and amino functionalities .

Physicochemical Properties

Compound Water Solubility LogP Melting Point
This compound Moderate -0.45* 147–149°C
MOPS High -2.1 >300°C
3-Phenylpropanoic acid Low 1.8 48–50°C
*Predicted via computational tools.

Biological Activity

3-Morpholinopropanoic acid (3-MPA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with 3-MPA, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a morpholine ring attached to a propanoic acid moiety. Its chemical formula is C7H13NO2C_7H_{13}NO_2, and it has a molecular weight of approximately 143.19 g/mol. The presence of the morpholine ring contributes to its unique properties, including solubility and interaction with biological targets.

1. Antioxidant Activity

Research has indicated that derivatives of 3-MPA exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. A study highlighted that certain derivatives demonstrated potent activity in DPPH radical scavenging assays, suggesting their potential application in preventing oxidative damage associated with various diseases .

2. Anticancer Potential

3-MPA and its derivatives have shown promise as anticancer agents. In vitro studies using A549 non-small cell lung cancer (NSCLC) cell lines revealed that some derivatives could reduce cell viability significantly while sparing non-cancerous Vero cells . The structure-activity relationship (SAR) analysis indicated that modifications to the morpholine structure could enhance cytotoxic effects against cancer cells.

3. Inhibition of Enzymatic Activity

Studies have suggested that 3-MPA can act as an inhibitor of certain enzymes, such as aldose reductase, which is involved in diabetic complications. The ability of 3-MPA to form stable interactions with enzyme active sites has been supported by docking studies, indicating its potential as a therapeutic agent for metabolic disorders .

Case Study 1: Antioxidant Properties

A comprehensive study evaluated various derivatives of 3-MPA for their antioxidant capabilities using different assays, including the ferric ion reducing antioxidant power (FRAP) assay and DPPH radical scavenging assay. The results showed that several derivatives exhibited higher antioxidant activity compared to standard antioxidants like ascorbic acid .

CompoundDPPH Scavenging Activity (%)FRAP Value (µmol FeSO₄/g)
Compound A61.2%25.4
Compound B57.9%22.1
Compound C55.8%20.5

Case Study 2: Anticancer Activity

In another study focusing on the anticancer activity of 3-MPA derivatives, it was found that specific compounds could reduce A549 cell migration and viability significantly compared to standard treatments like doxorubicin . The findings suggest that these compounds could be further developed into novel anticancer therapies.

Therapeutic Applications

Given its diverse biological activities, 3-MPA has potential applications in various therapeutic areas:

  • Cancer Treatment : As an anticancer agent targeting specific cancer types.
  • Antioxidant Supplementation : For conditions related to oxidative stress.
  • Metabolic Disorders : As an aldose reductase inhibitor for managing diabetes-related complications.

Q & A

Basic Research Questions

Q. How is 3-morpholinopropanoic acid utilized in the synthesis of amide-spiro arylated compounds?

  • Methodological Answer : this compound is employed in amide coupling reactions using activating agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) under nitrogen atmosphere. The reaction typically proceeds at room temperature (1 h) to form intermediates, followed by deprotection under acidic conditions (e.g., glacial acetic acid and HCl) and subsequent Schiff base formation with arylhydrazines . This multi-step approach enables the creation of structurally diverse spiro-oxindole derivatives for biochemical screening.

Q. What are the best practices for characterizing this compound derivatives?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : To confirm structural integrity and regiochemistry, particularly for morpholine ring protons (δ ~3.5–4.0 ppm) and carboxylic acid protons.
  • Mass Spectrometry (HRMS) : For molecular weight validation of intermediates and final products.
  • HPLC : To assess purity after deprotection and coupling steps, especially for derivatives like Fmoc-protected analogs .
  • X-ray Crystallography : For resolving ambiguities in stereochemistry, if applicable.

Q. How can reaction conditions be optimized when using this compound in multi-step syntheses?

  • Methodological Answer : Optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
  • Catalyst Ratios : HATU:DIPEA ratios (typically 1:2) minimize side reactions during amide bond formation.
  • Temperature Control : Room temperature for coupling vs. elevated temperatures (~80–85°C) for Schiff base reactions .
  • Deprotection Monitoring : Use TLC or inline IR to track acidic deprotection of intermediates .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions often arise from tautomerism or conformational flexibility. Strategies include:

  • Variable Temperature (VT) NMR : To observe dynamic processes in morpholine ring systems.
  • Computational Validation : DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and compare with experimental data.
  • Cross-Validation : Correlate HRMS, IR, and single-crystal XRD data for ambiguous intermediates .

Q. What computational methods predict the reactivity of this compound in amide coupling reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models transition states for HATU-mediated coupling, assessing steric and electronic effects of the morpholine group.
  • Molecular Dynamics (MD) : Simulates solvent interactions to optimize DIPEA base participation.
  • Docking Studies : For derivatives targeting enzymes, as seen in biochemical screening of oxindole-based inhibitors .

Q. How to design stability studies for intermediates derived from this compound under acidic conditions?

  • Methodological Answer :

  • Kinetic Analysis : Monitor deprotection rates (e.g., HCl concentration vs. time) via HPLC or UV-Vis spectroscopy.
  • pH Profiling : Assess intermediate stability across pH 1–6 using buffered solutions.
  • Degradation Pathways : Identify byproducts via LC-MS and propose mechanistic pathways using Arrhenius plots .

Properties

IUPAC Name

3-morpholin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-7(10)1-2-8-3-5-11-6-4-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYHRSGXZZVNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10328500
Record name 3-(Morpholin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4497-04-5
Record name 3-(Morpholin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4497-04-5
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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